Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate
CAS No.: 1060980-53-1
Cat. No.: VC5138291
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375
* For research use only. Not for human or veterinary use.
![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate - 1060980-53-1](/images/structure/VC5138291.png)
Specification
CAS No. | 1060980-53-1 |
---|---|
Molecular Formula | C17H22N2O2 |
Molecular Weight | 286.375 |
IUPAC Name | tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
Standard InChI | InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 |
Standard InChI Key | DPZVCTUREBJLTG-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
The compound features a tricyclic framework comprising a pyrido[4,3-b]indole system with partial saturation at the 3,4-positions (Figure 1). The tert-butyl carbamate (Boc) group at position 2 acts as a protective moiety for the secondary amine, while the 8-methyl substituent on the indole ring influences electronic and steric properties. The molecular formula is , confirmed by high-resolution mass spectrometry (HRMS) .
Key Structural Features:
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Pyridoindole Core: A fused bicyclic system combining pyridine and indole motifs.
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Partial Saturation: The 3,4-dihydro configuration reduces ring strain and modulates reactivity.
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Boc Protection: Enhances solubility and prevents unwanted side reactions during synthetic transformations.
Synthesis and Optimization
Synthetic Route
The synthesis of 8b proceeds via a two-step sequence starting from substituted phenylhydrazine hydrochloride and 4,4-piperidinediol hydrochloride :
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Formation of Tetrahydro-γ-carboline:
A mixture of 4-methylphenylhydrazine hydrochloride (6.9 mmol) and 4,4-piperidinediol hydrochloride (8.5 mmol) in aqueous HCl (2.0 M, 20 mL) is stirred at 60°C for 16 hours. Basification with NaOH (25%) precipitates the crude tetrahydro-γ-carboline, which is filtered and dried. -
Boc Protection:
The intermediate is dissolved in tetrahydrofuran (20 mL) and treated with di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq). After stirring at room temperature for 4 hours, the reaction mixture is concentrated and purified via column chromatography to yield 8b in 85% yield over two steps .
Reaction Conditions and Yield Optimization
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Temperature: 60°C for cyclization; room temperature for Boc protection.
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Solvents: Aqueous HCl for cyclization; THF for protection.
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Catalysts/Reagents: NaOH for basification; di-tert-butyl dicarbonate for Boc introduction.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 8b reveals key functional groups :
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3,307 cm: N–H stretching (indole).
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1,665 cm: C=O stretching (carbamate).
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2,974 cm: C–H stretching (tert-butyl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ 7.81 (s, 1H): Indole NH proton.
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δ 7.23 (s, 1H), 7.19 (d, Hz, 1H), 6.97 (d, Hz, 1H): Aromatic protons.
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δ 4.61 (s, 2H): Methylene protons adjacent to the carbamate.
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δ 2.44 (s, 3H): Methyl group at position 8.
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δ 1.50 (s, 9H): tert-Butyl group.
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δ 154.2: Carbamate carbonyl.
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δ 136.1–112.4: Aromatic carbons.
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δ 28.3: tert-Butyl carbons.
High-Resolution Mass Spectrometry (HRMS)
Applications in Heterocyclic Synthesis
Winterfeldt Oxidation
8b undergoes Winterfeldt oxidation in the presence of sodium hydride (NaH) and dimethylformamide (DMF) to yield dihydropyrrolo[3,2-b]quinolones (10b) in 94% yield . This reaction proceeds via dehydrogenation and cyclization, with the Boc group remaining intact.
Reaction Conditions:
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Substrate: 8b (0.5 mmol).
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Base: NaOH (1.0 mmol).
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Solvent: Anhydrous DMF (5.0 mL).
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Time: 5–8 hours at room temperature.
Experimental Data and Physical Properties
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